molecular formula C24H23N3O2 B3000474 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide CAS No. 1421459-06-4

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide

Cat. No.: B3000474
CAS No.: 1421459-06-4
M. Wt: 385.467
InChI Key: ZUWISRUVMBABBM-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide is a complex organic compound that features a furan ring, an imidazole ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide typically involves multiple steps. One common approach is to start with the preparation of the furan and imidazole intermediates, followed by their coupling with diphenylacetamide.

    Preparation of Furan Intermediate: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.

    Preparation of Imidazole Intermediate: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reaction: The final step involves coupling the furan and imidazole intermediates with diphenylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.

    Imidazole Derivatives: Compounds like histidine and imidazole-4-acetic acid.

    Diphenylacetamide Derivatives: Compounds like diphenhydramine and diphenylacetic acid.

Uniqueness

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide is unique due to its combination of furan, imidazole, and diphenylacetamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-27-17-20(21-13-8-16-29-21)26-22(27)14-15-25-24(28)23(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-13,16-17,23H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWISRUVMBABBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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